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molecular formula C13H15NO2 B3265671 ethyl 3-(1H-indol-7-yl)propanoate CAS No. 408356-03-6

ethyl 3-(1H-indol-7-yl)propanoate

Cat. No. B3265671
M. Wt: 217.26 g/mol
InChI Key: RYHNTKXBNFPKME-UHFFFAOYSA-N
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Patent
US07109229B2

Procedure details

A solution of ethyl 3-(indol-7-yl)acrylate (13.0 g, 60.5 mmol) in 1:1 THF/MeOH (120 mL), was added to a Parr bottle containing 10% Pd/C (0.87 g, 0.83 mmol). The mixture was hydrogenated in a Parr shaker over 3 h. The mixture was filtered over Celite and concentrated to afford the title compound (12.8 g, 97%) as a white solid. 1H NMR (400 MHz, DMSO-d6) 11.09 (s, 1H), 7.36 (dd, J=6, 2.4 Hz, 1H), 7.29 (t, J=2.4 Hz, 1H), 6.86–6.90 (m, 2H), 6.40 (dd, J=2.8, 2.0 Hz, 1H), 4.04 (q, J=6.8 Hz, 2H), 3.09 (t, J=7.2 Hz, 2H), 2.68 (t, J=7.2 Hz, 2H), 1.13 (t, J=6.8 Hz, 3H). MS (electrospray, m/z) 218.1 (M++1).
Name
ethyl 3-(indol-7-yl)acrylate
Quantity
13 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0.87 g
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH:10]=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:3]=[CH:2]1>[Pd].C1COCC1.CO>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
ethyl 3-(indol-7-yl)acrylate
Quantity
13 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C=CC(=O)OCC
Name
THF MeOH
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0.87 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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